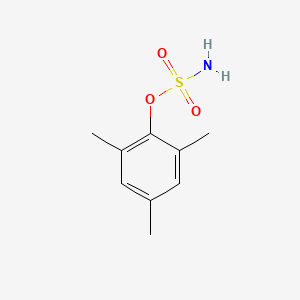
2,4,6-trimethylphenyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylphenyl sulfamate (TMP-SM) is an organic compound that is used for a variety of scientific and industrial applications. It is a colorless, crystalline solid that is soluble in water and alcohols. TMP-SM is primarily used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a crosslinker in coatings, adhesives, and sealants. In addition, TMP-SM has been used in the development of pharmaceuticals, cosmetics, and food additives.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethylphenyl sulfamate has been used in a variety of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a crosslinker in coatings, adhesives, and sealants. In addition, 2,4,6-trimethylphenyl sulfamate has been used in the development of pharmaceuticals, cosmetics, and food additives. It has also been used as a reagent in the synthesis of chiral compounds, as well as in the synthesis of natural products such as steroids and terpenes.
Wirkmechanismus
2,4,6-trimethylphenyl sulfamate acts as an acid catalyst in various organic reactions. It is an effective catalyst for the synthesis of chiral compounds, and it can also be used to catalyze the polymerization of vinyl monomers. Additionally, 2,4,6-trimethylphenyl sulfamate can be used to catalyze the formation of carbon-carbon bonds in the synthesis of natural products.
Biochemical and Physiological Effects
2,4,6-trimethylphenyl sulfamate has been shown to have minimal biochemical and physiological effects in humans. In animal studies, 2,4,6-trimethylphenyl sulfamate has been shown to be non-toxic and non-mutagenic. In addition, 2,4,6-trimethylphenyl sulfamate has been found to have no significant effect on the reproductive, endocrine, or immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-trimethylphenyl sulfamate has several advantages when used in laboratory experiments. It is a relatively inexpensive reagent and it is easy to obtain. Additionally, it is a highly effective catalyst for a variety of reactions. However, 2,4,6-trimethylphenyl sulfamate is not suitable for use in reactions that involve highly reactive compounds, as it can be easily oxidized.
Zukünftige Richtungen
The use of 2,4,6-trimethylphenyl sulfamate in the synthesis of chiral compounds, natural products, and pharmaceuticals is an area of ongoing research. Additionally, further research is needed to explore the potential applications of 2,4,6-trimethylphenyl sulfamate in the fields of catalysis, polymerization, and coatings. In addition, research is needed to further investigate the biochemical and physiological effects of 2,4,6-trimethylphenyl sulfamate in humans. Finally, research is needed to explore the potential of 2,4,6-trimethylphenyl sulfamate as a reagent for the synthesis of other organic compounds.
Synthesemethoden
2,4,6-trimethylphenyl sulfamate is synthesized via a four-step process that begins with the reaction of 4-methylbenzenesulfonyl chloride with 2,4,6-trimethylphenol. The resulting product is then reacted with sodium hydroxide to form the sodium salt of the sulfamate. The sodium salt is then converted to the free acid form by reaction with hydrochloric acid. Finally, the free acid is crystallized from aqueous ethanol to obtain the pure product.
Eigenschaften
IUPAC Name |
(2,4,6-trimethylphenyl) sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)13-14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPLHRIUHBMUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mesityl sulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)
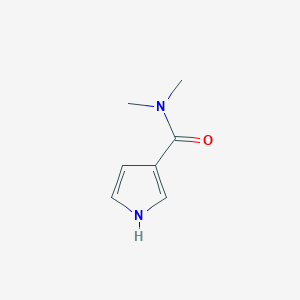

![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)

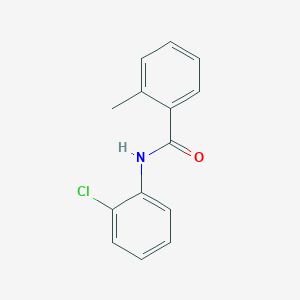

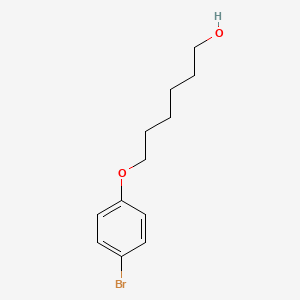
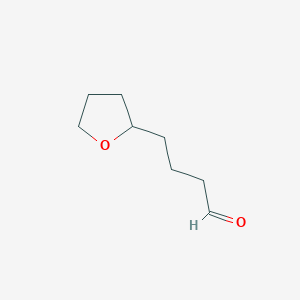
![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
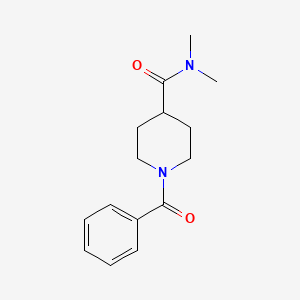
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)